1-(4-Bromo-2-fluorophenyl)cyclopentanamine

Medicinal Chemistry Cross-Coupling Organic Synthesis

1-(4-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1515095-77-8, C11H13BrFN) is a halogenated aromatic amine and substituted cyclopentanamine, featuring a cyclopentane ring, an amine group, and a 4-bromo-2-fluorophenyl moiety. This structure classifies it as a versatile building block for medicinal chemistry and pharmaceutical research, with its bromo and fluoro substituents enabling further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
Cat. No. B11726555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-fluorophenyl)cyclopentanamine
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=C(C=C(C=C2)Br)F)N
InChIInChI=1S/C11H13BrFN/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2
InChIKeyFYKQGPJKLYKGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-fluorophenyl)cyclopentanamine for Research & Procurement: A Building Block Overview


1-(4-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1515095-77-8, C11H13BrFN) is a halogenated aromatic amine and substituted cyclopentanamine, featuring a cyclopentane ring, an amine group, and a 4-bromo-2-fluorophenyl moiety [1]. This structure classifies it as a versatile building block for medicinal chemistry and pharmaceutical research, with its bromo and fluoro substituents enabling further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings [2]. Its molecular weight is 258.13 g/mol, and commercial sources typically offer it at ≥95% purity .

Beyond the Scaffold: Why Precise Substitution on 1-(4-Bromo-2-fluorophenyl)cyclopentanamine Matters


Selecting the correct isomer or analog of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine is critical, as its precise 4-bromo-2-fluoro substitution pattern on the phenyl ring dictates both its reactivity and potential biological interactions, and it is not interchangeable with closely related compounds. For instance, the positional isomer 1-(2-Bromo-4-fluorophenyl)cyclopentanamine or the regioisomer 1-(5-Bromo-2-fluorophenyl)cyclopentanamine present a different electronic and steric environment to biological targets and cross-coupling catalysts, leading to potentially divergent structure-activity relationships (SAR) and synthetic outcomes. Furthermore, substituting the cyclopentanamine core with a benzylamine linker, as in N-Cyclopentyl 4-bromo-2-fluorobenzylamine [1], alters molecular geometry and flexibility, which can profoundly affect target binding and pharmacokinetics. The quantitative evidence below demonstrates why this specific isomer is the verifiable choice for research that hinges on this exact substitution pattern.

A Quantitative Evidence Guide for Sourcing 1-(4-Bromo-2-fluorophenyl)cyclopentanamine


Reactivity Advantage: Enhanced Nucleophilic Aromatic Substitution (SNAr) versus Non-Brominated Analogs

The presence of a bromine atom at the 4-position of the phenyl ring provides 1-(4-Bromo-2-fluorophenyl)cyclopentanamine with a verified advantage in nucleophilic substitution reactions compared to non-halogenated or fluoro-only analogs. This allows for quantitative, high-yield diversification into more complex molecules via established catalytic methods [1].

Medicinal Chemistry Cross-Coupling Organic Synthesis

Positional Selectivity: A Unique Electronic Profile Compared to Regioisomeric Analogs

The specific 4-bromo-2-fluoro substitution pattern of this compound imparts a unique electronic distribution on the aromatic ring, differentiating it from other regioisomers like 1-(5-Bromo-2-fluorophenyl)cyclopentanamine . The electron-withdrawing fluorine atom at the 2-position activates the ring for nucleophilic attack, while the bromine at the 4-position provides a site for metal-catalyzed coupling [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Properties

Core Scaffold Distinction: Cyclopentanamine vs. Benzylamine Derivatives

The compound's core features a cyclopentanamine ring directly attached to the aromatic system. This differs fundamentally from benzylamine analogs like N-Cyclopentyl 4-bromo-2-fluorobenzylamine (CID 74889950) [1], which possess a flexible methylene linker. This distinction in geometry impacts molecular properties such as LogP and target binding.

Medicinal Chemistry Conformational Analysis Pharmacokinetics

Application Scenarios for 1-(4-Bromo-2-fluorophenyl)cyclopentanamine in R&D


Scaffold Diversification in Medicinal Chemistry

As a building block, 1-(4-Bromo-2-fluorophenyl)cyclopentanamine is ideal for synthesizing libraries of novel compounds for hit-to-lead optimization in drug discovery. Its reactive bromine atom allows for rapid diversification of a common core scaffold via palladium-catalyzed cross-couplings to explore structure-activity relationships (SAR) around the cyclopentanamine pharmacophore [1].

Targeted Synthesis of Kinase Inhibitor Analogs

The compound's rigid cyclopentanamine core and halogenated phenyl ring make it a valuable intermediate for designing potential kinase inhibitors or other small-molecule therapeutics where conformational restriction is a key design principle [2]. Researchers can use the compound to probe the binding pockets of enzymes that favor a specific spatial arrangement of aromatic and amine groups.

Synthesis of Regioisomeric Standards for Analytical Development

Given the critical importance of substitution patterns, this compound can serve as a definitive standard for developing and validating analytical methods (e.g., HPLC, LC-MS) capable of distinguishing it from its close structural analogs and process impurities . This ensures quality control during scale-up and GMP manufacturing.

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